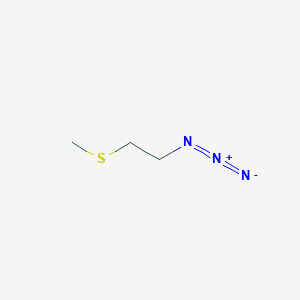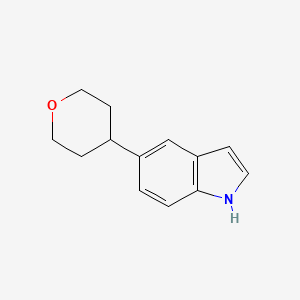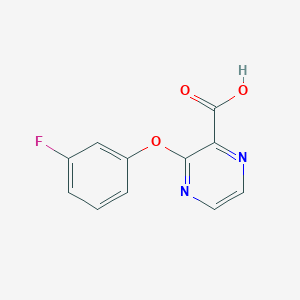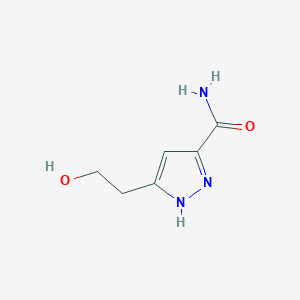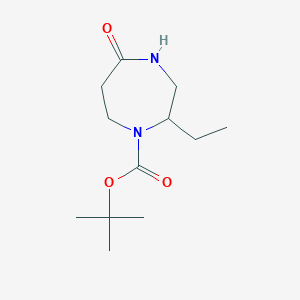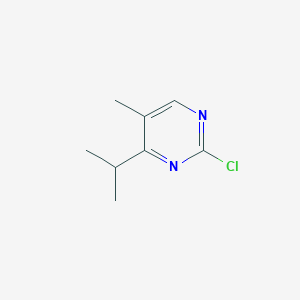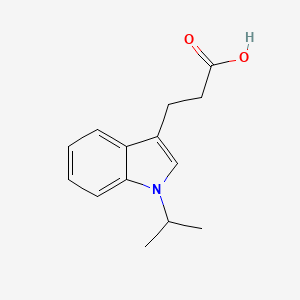
3-(1-异丙基-1H-吲哚-3-基)丙酸
描述
3-(1-Isopropyl-1H-indol-3-yl)propanoic acid is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its molecular structure, which includes an isopropyl group attached to the indole ring and a propanoic acid moiety.
科学研究应用
3-(1-Isopropyl-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems, particularly in the context of indole derivatives' biological activity.
Medicine: It has potential therapeutic applications, including the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
The compound’s potential biological activities suggest that it could have a wide range of effects at the molecular and cellular levels .
生化分析
Biochemical Properties
3-(1-isopropyl-1H-indol-3-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity . The compound’s interactions with enzymes such as cytochrome P450 can lead to its metabolism and subsequent biological effects . Additionally, 3-(1-isopropyl-1H-indol-3-yl)propanoic acid can modulate the activity of proteins involved in cell signaling pathways, thereby influencing cellular responses .
Cellular Effects
The effects of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activities . These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(1-isopropyl-1H-indol-3-yl)propanoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound’s interaction with receptors can trigger downstream signaling cascades that alter gene expression . Additionally, 3-(1-isopropyl-1H-indol-3-yl)propanoic acid can modulate the activity of transcription factors, thereby influencing the transcription of target genes . These molecular interactions are critical for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-(1-isopropyl-1H-indol-3-yl)propanoic acid can lead to sustained changes in cellular function, such as prolonged activation or inhibition of signaling pathways . These effects are essential for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At high doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety margins of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid .
Metabolic Pathways
3-(1-isopropyl-1H-indol-3-yl)propanoic acid is involved in several metabolic pathways . It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic processes can influence the compound’s biological activity and duration of action . Additionally, 3-(1-isopropyl-1H-indol-3-yl)propanoic acid can affect metabolic flux and metabolite levels, thereby modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s pharmacokinetics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Indole Formation: The starting material is often an indole or a substituted indole.
Isopropyl Group Introduction: The indole undergoes alkylation to introduce the isopropyl group at the 1-position.
Attachment of Propanoic Acid: The propanoic acid moiety is then attached to the 3-position of the indole ring through a series of reactions, including esterification or amidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 3-(1-Isopropyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole ring to its corresponding oxindole derivative.
Reduction: Reduction reactions can reduce the propanoic acid moiety to its corresponding alcohol.
Substitution: Substitution reactions can replace the isopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Propanoic acid alcohol derivatives.
Substitution: Substituted indole derivatives.
相似化合物的比较
3-(1-Isopropyl-1H-indol-3-yl)propanoic acid is unique due to its specific structural features. Similar compounds include other indole derivatives such as indomethacin and tryptophan. These compounds share the indole core but differ in their substituents and functional groups, leading to different biological activities and applications.
属性
IUPAC Name |
3-(1-propan-2-ylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(2)15-9-11(7-8-14(16)17)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWPGMUMTCROQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


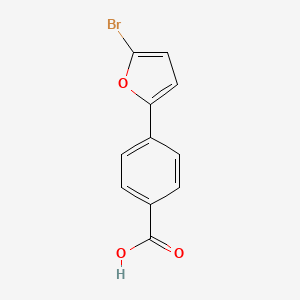
![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)
![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)
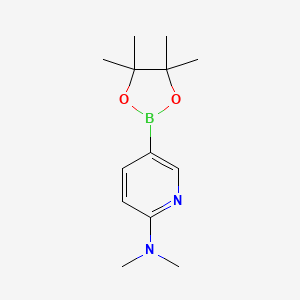
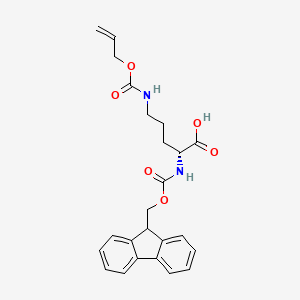
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)

